molecular formula C14H23N3 B1274566 3-(4-Benzylpiperazin-1-yl)propan-1-amine CAS No. 4553-27-9

3-(4-Benzylpiperazin-1-yl)propan-1-amine

Cat. No. B1274566
CAS RN: 4553-27-9
M. Wt: 233.35 g/mol
InChI Key: DQZBCJSBHYEUAY-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)propan-1-amine is a chemical compound that is part of a broader class of arylpiperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including interactions with various receptors and enzymes that are important in disease pathology. The benzylpiperazine moiety is a common feature in molecules that have been designed to target central nervous system receptors, such as serotonin receptors, which play a role in depression, anxiety, and other psychiatric disorders .

Synthesis Analysis

The synthesis of related arylpiperazine derivatives often involves multi-step organic reactions. For instance, novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, with the synthesis process including the formation of the arylpiperazine moiety . Another example is the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives through reductive amination using sodium cyanoborohydride . These methods highlight the versatility and adaptability of synthetic routes to produce compounds with the benzylpiperazine structure.

Molecular Structure Analysis

The molecular structure of compounds related to 3-(4-Benzylpiperazin-1-yl)propan-1-amine is often characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy. X-ray crystallography provides detailed insights into the three-dimensional conformation of the molecules, which is crucial for understanding their potential interactions with biological targets . Density functional theory (DFT) calculations can further elucidate electronic structure properties, which are important for predicting reactivity and binding affinity .

Chemical Reactions Analysis

The chemical reactivity of arylpiperazine derivatives is influenced by the presence of functional groups and the overall electronic structure of the molecule. For example, the triazole and pyrimidine moieties in related compounds have been shown to possess a broad spectrum of biological properties, which can be fine-tuned through chemical modifications . The reactivity of these compounds can be studied using DFT to predict sites of chemical reactivity and to understand the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties, which in turn influences the pharmacokinetic and pharmacodynamic profiles of the compounds. Theoretical calculations of thermodynamic properties at various temperatures can provide additional insights into the stability and reactivity of these molecules .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

A series of novel compounds were synthesized using “3-(4-Benzylpiperazin-1-yl)propan-1-amine” as a base. These compounds were then tested for their antimicrobial activity .

Methods of Application or Experimental Procedures

The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Results or Outcomes

The newly synthesized compounds exhibited significant antibacterial and antifungal activity. The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .

Biological Activity

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

Methods of Application or Experimental Procedures

The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Results or Outcomes

The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions are not mentioned in the search results, the compound’s significant antibacterial and antifungal activity suggests potential applications in industrial mycology and microbiology .

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZBCJSBHYEUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389894
Record name 3-(4-benzylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperazin-1-yl)propan-1-amine

CAS RN

4553-27-9
Record name 4-(Phenylmethyl)-1-piperazinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4553-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-benzylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-benzylpiperazin-1-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-[3-(4-benzyl-1-piperazinyl)propyl]phthalimide (22.4 g) in ethanol (250 m) was added 100% hydrazine hydrate (8.02 g). The resulting mixture was refluxed with stirring for 2.5 hours. The reaction mixture was cooled and then filtered. The filter cake was washed with ethanol. The filtrate and washing were combined and evaporated under reduced pressure. To the residue was added 5% aqueous solution of potassium hydroxide and the mixture was extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and then evaporated under reduced pressure to give an oil of 3-(4-benzyl-1-piperazinyl)propylamine (12.4 g).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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